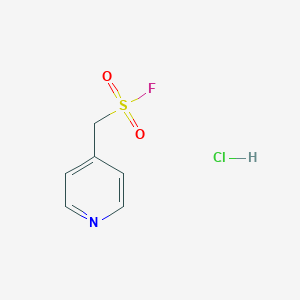
Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridin-4-ylmethanesulfonyl fluoride hydrochloride is a chemical compound with the CAS Number: 2361636-41-9 . It has a molecular weight of 211.64 and its IUPAC name is pyridin-4-ylmethanesulfonyl fluoride hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for Pyridin-4-ylmethanesulfonyl fluoride hydrochloride is 1S/C6H6FNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Pyridin-4-ylmethanesulfonyl fluoride hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 211.64 .Scientific Research Applications
Environmental Impact and Degradation
Research on fluorinated compounds, including perfluoroalkyl acids (PFAs), highlights the complexity of human and environmental exposure due to their widespread use and persistence. Studies have shown that direct exposure to PFAs and indirect exposure through biotransformation of commercial fluorochemicals contribute significantly to human and environmental contamination. For instance, decreases in human serum concentrations of perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) after the phase-out of perfluorooctane sulfonyl fluoride production suggest exposure from current-use materials was a significant source prior to 2000. The continued presence of PFCA in human sera indicates ongoing exposure, likely through indirect sources like biotransformation of fluorotelomer-based materials [Jessica C. D’eon & Scott A Mabury, 2011].
Biodegradation and Environmental Fate
The environmental persistence and potential toxicity of polyfluoroalkyl chemicals are concerns, leading to investigations into their biodegradability. Some studies have focused on microbial degradation as a significant pathway for reducing environmental levels of these compounds. These studies suggest that while some fluorinated compounds may undergo microbial degradation, the pathways and effectiveness vary significantly depending on the chemical structure and environmental conditions. This emphasizes the need for further research into the biodegradation of specific fluorinated compounds to better understand their environmental fate and impact [Jinxia Liu & Sandra Mejia Avendaño, 2013].
Toxicological Effects
Fluorinated compounds such as PFOS and PFOA have been identified as endocrine disruptors, affecting thyroid function and other hormonal processes. The resistance of these compounds to environmental degradation, their bioaccumulation, and potential for long-term health effects have raised significant concern. Research has documented the accumulation of these substances in thyroid cells and observed cytotoxic effects at high concentrations, underscoring the need for comprehensive risk assessments [F. Coperchini et al., 2017].
Regulatory and Safety Considerations
The unique properties of fluoropolymers, such as polytetrafluoroethylene (PTFE), have led to their widespread use across various industries. However, concerns over the environmental and health impacts of PFAS and related compounds have prompted reviews of their safety and regulatory status. Studies advocate for distinguishing between different classes of fluorinated compounds in hazard assessments, arguing that not all fluorinated substances pose the same risks. This highlights the importance of tailored regulatory approaches based on the specific characteristics and risks of individual compounds [Barbara J Henry et al., 2018].
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), and use only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
pyridin-4-ylmethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJARDUXVFCQPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B2719842.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2719843.png)
![Benzyl 3-(4-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2719844.png)
![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719845.png)
![N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2719846.png)



![4-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2719852.png)


![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2719859.png)